molecular formula C9H11N5 B101361 3-cyclopentyltriazolo[4,5-d]pyrimidine CAS No. 17050-88-3

3-cyclopentyltriazolo[4,5-d]pyrimidine

Cat. No.: B101361
CAS No.: 17050-88-3
M. Wt: 189.22 g/mol
InChI Key: VUJBWUXUGNJDLN-UHFFFAOYSA-N
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Description

3-cyclopentyltriazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyltriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable diketone or aldehyde under acidic or basic conditions to form the triazolo[4,5-d]pyrimidine core . The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyltriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-cyclopentyltriazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Properties

CAS No.

17050-88-3

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3-cyclopentyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C9H11N5/c1-2-4-7(3-1)14-9-8(12-13-14)5-10-6-11-9/h5-7H,1-4H2

InChI Key

VUJBWUXUGNJDLN-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C3=NC=NC=C3N=N2

Canonical SMILES

C1CCC(C1)N2C3=NC=NC=C3N=N2

Key on ui other cas no.

17050-88-3

Synonyms

v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-

Origin of Product

United States

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